6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of a methoxy group at the 6th position and two methyl groups at the 1st and 3rd positions on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including anti-tumor and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness: 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8/h4-5,7-9,13H,6H2,1-3H3 |
InChI Key |
WSGQMOPDSPIBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C(N1)C |
Origin of Product |
United States |
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